molecular formula C16H19F4NO2 B13669485 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13669485
M. Wt: 333.32 g/mol
InChI Key: ZXTOOZQGZFAKKU-UHFFFAOYSA-N
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Description

1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-fluoro-4-(trifluoromethyl)phenyl substituent at the 3-position. The Boc group enhances steric protection and modulates reactivity during synthetic processes, while the aryl substituent contributes to electronic and steric properties critical for applications in medicinal chemistry and material science. The compound’s molecular formula is C₁₆H₁₉F₄NO₂, with a molecular weight of 337.33 g/mol (exact value depends on isotopic composition) .

Properties

Molecular Formula

C16H19F4NO2

Molecular Weight

333.32 g/mol

IUPAC Name

tert-butyl 3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-5-4-11(8-13(12)17)16(18,19)20/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

ZXTOOZQGZFAKKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Construction or functionalization of the pyrrolidine ring.
  • Introduction of the 2-fluoro-4-(trifluoromethyl)phenyl substituent at the 3-position of the pyrrolidine.
  • Protection of the pyrrolidine nitrogen with a Boc group to afford the final compound.

The synthetic routes often employ palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, or reductive amination methods to install the aryl substituent on the pyrrolidine ring.

Detailed Preparation Method Based on Literature and Patents

Starting Materials
  • Pyrrolidine or 3-substituted pyrrolidine derivatives.
  • 2-Fluoro-4-(trifluoromethyl)phenyl halides (e.g., bromide or iodide).
  • Boc anhydride (di-tert-butyl dicarbonate) for nitrogen protection.
  • Bases such as triethylamine or diisopropylethylamine.
  • Palladium catalysts for cross-coupling (if applicable).
  • Solvents including tetrahydrofuran (THF), toluene, or acetonitrile.
Representative Synthetic Route
  • Synthesis of 3-(2-fluoro-4-(trifluoromethyl)phenyl)pyrrolidine:

    • A palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reaction between a 3-halopyrrolidine (or pyrrolidine derivative) and 2-fluoro-4-(trifluoromethyl)phenyl boronic acid or halide is conducted.
    • Reaction conditions typically involve Pd(0) catalysts, phosphine ligands, a base (e.g., K3PO4 or NaOtBu), and heating in an inert atmosphere.
    • The reaction yields the 3-aryl-substituted pyrrolidine intermediate.
  • Protection of the Pyrrolidine Nitrogen with Boc Group:

    • The intermediate pyrrolidine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
    • This step is usually carried out in an organic solvent like dichloromethane at room temperature.
    • The reaction proceeds to give this compound as the protected final compound.
  • Purification:

    • The crude product is purified by column chromatography or recrystallization.
    • Characterization is performed by NMR, LC-MS, and melting point determination.

Example Reaction Conditions from Patent Literature

Step Reagents/Conditions Notes
Arylation of pyrrolidine ring Pd catalyst, phosphine ligand, base (e.g., K3PO4), solvent (THF/toluene), inert atmosphere, 80–110 °C, 12–24 h Cross-coupling to install aryl substituent
Boc Protection Di-tert-butyl dicarbonate (Boc2O), triethylamine, dichloromethane, room temperature, 2–4 h Efficient nitrogen protection
Purification Silica gel chromatography or recrystallization Isolate pure product

Analytical Data (Typical for Final Compound)

Analysis Technique Data Example
^1H NMR (400 MHz) Signals consistent with pyrrolidine ring and aromatic protons; Boc tert-butyl singlet at ~1.4 ppm
^13C NMR Characteristic carbons for Boc group (~80 ppm), aromatic carbons, and pyrrolidine carbons
LC-MS Molecular ion peak consistent with molecular weight of this compound
Melting Point Typically in range 80–120 °C depending on purity and polymorph

Summary and Notes

  • The key to efficient synthesis is the selective arylation of the pyrrolidine ring at the 3-position, followed by Boc protection.
  • Palladium-catalyzed cross-coupling reactions provide a convergent and high-yielding route.
  • Reaction conditions such as choice of base, solvent, and temperature are critical for optimizing yield and selectivity.
  • Purification and characterization confirm the identity and purity of the final compound.

Chemical Reactions Analysis

Hydrolysis of the Boc Group

The Boc group is a widely used protecting group for amines. Its removal typically occurs under acidic or basic conditions, yielding the free amine and carbon dioxide. For this compound:

  • Acidic hydrolysis : Treatment with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) cleaves the Boc group efficiently .

  • Basic hydrolysis : Sodium hydroxide (NaOH) or other strong bases can also deprotect the amine, though acidic conditions are more common for Boc removal .

Reaction Type Conditions Product
Acidic hydrolysisHCl, room temperatureFree pyrrolidine amine
Basic hydrolysisNaOH, aqueous solutionDeprotected amine

Nucleophilic Aromatic Substitution

The trifluoromethyl and fluorine substituents on the phenyl ring are electron-withdrawing, activating the ring toward nucleophilic aromatic substitution. Key features include:

  • Directing effects : The trifluoromethyl group strongly directs substitution to the para position relative to itself, while fluorine may also influence regioselectivity.

  • Reagents : Sodium methoxide (MeONa) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like DMSO.

Example Reaction :
Phenyl ring+NucleophileSubstituted product\text{Phenyl ring} + \text{Nucleophile} \rightarrow \text{Substituted product}
This reactivity is critical for functionalizing the phenyl ring with additional groups.

Coupling Reactions

The pyrrolidine nitrogen, once deprotected, can participate in coupling reactions. For instance:

  • Pd-catalyzed cross-coupling : Deprotected pyrrolidine amines may undergo Suzuki or Buchwald-Hartwig couplings to form C-N bonds .

  • Amide bond formation : Reaction with carboxylic acids or acid chlorides can generate amide derivatives .

Reaction Type Conditions Product
Suzuki couplingPd catalyst, boronic acidCross-coupled product
Amide formationEDC coupling agent, HOBtAmide derivative

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing the compound’s interactions with biological targets. Its strong electron-withdrawing effect also modulates the phenyl ring’s reactivity, favoring substitution at specific positions.

Scientific Research Applications

1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The Boc group protects the amine, allowing for selective reactions at other positions on the molecule .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key analogues differ in the substitution patterns on the phenyl ring or pyrrolidine scaffold:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine 2-fluoro-4-(trifluoromethyl)phenyl C₁₆H₁₉F₄NO₂ ~337.33 Strong electron-withdrawing CF₃ group enhances electrophilicity; fluorine improves metabolic stability .
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine 3-fluoro-2-methylphenyl C₁₆H₂₂FNO₂ 279.35 Methyl group increases lipophilicity; reduced electron withdrawal compared to CF₃ .
1-Boc-3-[3-bromo-4-(trifluoromethoxy)phenyl]pyrrolidine 3-bromo-4-(trifluoromethoxy)phenyl C₁₆H₁₈BrF₃NO₂ ~388.23 Bromine introduces potential for cross-coupling reactions; trifluoromethoxy enhances steric bulk .
1-Boc-3-(2-fluoro-3-iodophenyl)pyrrolidine 2-fluoro-3-iodophenyl C₁₅H₁₈FINO₂ ~405.22 Iodine enables radiolabeling; ortho-fluorine may restrict rotational freedom .

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., trifluoromethoxy, bromine) increase steric hindrance, which may reduce reactivity but enhance selectivity in drug-receptor interactions .

Functional Group Modifications

highlights analogues with amino or hydroxyl groups on the pyrrolidine ring:

Compound Name (CAS) Functional Groups Similarity Score Key Differences
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (1400562-12-0) Amino, methoxy 0.96 Amino group enables hydrogen bonding; methoxy increases polarity .
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1268511-99-4) Amino, hydroxyl 0.91 Piperidine scaffold alters ring strain and conformation .

Implications :

  • Piperidine analogues (vs. pyrrolidine) exhibit different ring sizes, affecting conformational flexibility and pharmacokinetics .

Isomerism and Pharmacological Relevance

emphasizes the significance of isomerism in pyrrolidine derivatives. For example, fluorolintane isomers exhibit varying pharmacological activities due to differences in substituent orientation . Similarly, the position of fluorine and CF₃ in the target compound’s phenyl ring may influence its interaction with biological targets compared to meta- or ortho-substituted analogues.

Biological Activity

1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a compound featuring a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a 2-fluoro-4-(trifluoromethyl)phenyl substituent. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C16H19F4NO2
  • Molecular Weight : 333.32 g/mol
  • CAS Number : 2385185-10-2

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity, which can improve the compound's interaction with biological targets.

  • Receptor Modulation : Studies indicate that compounds with trifluoromethyl groups can modulate various receptors, including cannabinoid receptors, which are implicated in pain and inflammation pathways .
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as COX-1 and COX-2, which are critical in inflammatory processes .

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

  • Anti-inflammatory Properties : Preliminary findings suggest that derivatives of this compound exhibit significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, certain analogs demonstrated IC50 values indicating effective inhibition of COX enzymes .
  • Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in reducing pain through modulation of inflammatory cytokines such as TNF-α .

Case Studies

A review of recent literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:

  • Study on Trifluoromethyl Compounds : A study indicated that the presence of trifluoromethyl groups significantly increased the potency of compounds against specific targets, including serotonin uptake inhibition .
  • Synthesis and Evaluation : Another study synthesized various derivatives and assessed their biological activities, revealing that modifications to the phenyl ring affected their anti-inflammatory potency significantly .

Comparative Analysis

To further understand the significance of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
1-Boc-3-[2-chloro-4-(trifluoromethyl)phenyl]pyrrolidineChlorine instead of fluorineDifferent electronic properties affecting reactivity
1-Boc-3-[2-fluoro-4-(methyl)phenyl]pyrrolidineMethyl group instead of trifluoromethylReduced lipophilicity compared to trifluoromethyl
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidineVariation in position of trifluoromethylPotential differences in receptor interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine core. A Boc-protected pyrrolidine intermediate can undergo regioselective coupling with a halogenated aryl moiety (e.g., 2-fluoro-4-(trifluoromethyl)phenyl bromide) via Suzuki-Miyaura or Ullmann coupling reactions. Post-functionalization, the Boc group is retained to stabilize the amine during purification. Characterization often relies on 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm regiochemistry and 19F^{19} \text{F} NMR to verify trifluoromethyl group integrity .

Q. How do researchers characterize the regiochemical orientation of substituents on the pyrrolidine ring?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous regiochemical assignment. For example, dihedral angles between the Boc group and aryl substituent (e.g., O1B—C1B—C2B—C7B angles ≈ -171°) provide spatial insights . When crystallography is unavailable, 2D NMR techniques (e.g., NOESY, COSY) and coupling constants in 1H^1 \text{H} NMR distinguish between axial and equatorial substituents .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (ESI-MS) are essential. Trifluoroacetate counterions (if present) are identified via 19F^{19} \text{F} NMR or ion chromatography .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The -CF3_3 group significantly deactivates the aryl ring, directing nucleophilic attacks to meta/para positions relative to fluorine. Computational studies (DFT calculations) can predict electrophilic aromatic substitution sites by analyzing Fukui indices or electrostatic potential maps. Experimental validation involves synthesizing derivatives with alternative substituents (e.g., -CH3_3 vs. -CF3_3) and comparing reaction kinetics .

Q. What strategies mitigate racemization during Boc deprotection in stereosensitive applications?

  • Methodological Answer : Acidic Boc deprotection (e.g., HCl/dioxane) must be performed at 0–5°C to minimize racemization. Chiral HPLC or polarimetry monitors enantiomeric excess. For chiral centers adjacent to the Boc group, alternative protecting groups (e.g., Fmoc) or enzymatic methods may reduce stereochemical lability .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess interactions with targets like enzymes or receptors. Pharmacophore models prioritize key features (e.g., fluorine’s role in hydrogen bonding, Boc group’s steric effects). Free energy perturbation (FEP) calculations quantify binding energy contributions of substituents .

Q. What are the stability challenges of this compound under physiological conditions, and how are they addressed?

  • Methodological Answer : The Boc group hydrolyzes slowly in aqueous media (t1/2_{1/2} ≈ 24–48 hours at pH 7.4). Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products (e.g., free pyrrolidine). Formulation with cyclodextrins or liposomal encapsulation enhances stability in biological assays .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points for structurally similar compounds: How to resolve?

  • Methodological Answer : Variations in melting points (e.g., 123–124°C vs. 287.5–293.5°C for trifluoromethylpyridine derivatives ) often arise from polymorphic forms or hydrate/solvate formation. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) clarify phase behavior. Recrystallization solvents (e.g., EtOAc vs. MeCN) should be standardized for reproducibility .

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